

A Spectroscopic Guide: Distinguishing 4-Amino-3,5-dibromobenzenesulfonamide from its Precursor

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Compound of Interest

Compound Name: 4-Amino-3,5-dibromobenzenesulfonamide

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This guide provides a detailed spectroscopic comparison of the antibacterial compound **4-Amino-3,5-dibromobenzenesulfonamide** and its common precursor, 4-Aminobenzenesulfonamide (sulfanilamide). This analysis is critical for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification. The comparison focuses on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), with supporting experimental data and protocols.

Synthetic Pathway Overview

The synthesis of **4-Amino-3,5-dibromobenzenesulfonamide** typically involves the electrophilic bromination of 4-Aminobenzenesulfonamide. This reaction introduces two bromine atoms onto the aromatic ring, ortho to the activating amino group. This structural modification results in distinct changes in the spectroscopic signatures of the molecule.

4-Aminobenzenesulfonamide
(Sulfanilamide)

+ 2Br₂

4-Amino-3,5-dibromobenzenesulfonamide

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Figure 1: Synthesis of **4-Amino-3,5-dibromobenzenesulfonamide** from 4-Aminobenzenesulfonamide.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Aminobenzenesulfonamide and **4-Amino-3,5-dibromobenzenesulfonamide**, highlighting the significant differences arising from the addition of two bromine atoms.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Vibration Mode	4-Aminobenzene sulfonamide (cm ⁻¹)	4-Amino-3,5-dibromobenzene sulfonamide (cm ⁻¹)	Interpretation of Change
Amino (N-H)	Symmetric & Asymmetric Stretch	3459 - 3338[1]	~3400 - 3300	Minimal change, characteristic of primary amines. [2][3]
Amino (N-H)	Bending	1639 - 1635[1]	~1600 - 1630	Slight shift due to changes in the electronic environment.
Sulfonamide (S=O)	Asymmetric Stretch	~1320 - 1310[1]	~1315	Minimal change, characteristic of the sulfonamide group.[1]
Sulfonamide (S=O)	Symmetric Stretch	~1155 - 1143[1]	~1150	Minimal change, characteristic of the sulfonamide group.[1][4]
Aromatic (C-H)	Bending (out-of-plane)	~830	~880	Shift indicates a change in substitution pattern on the aromatic ring.
Carbon-Bromine (C-Br)	Stretch	Not Applicable	~600 - 500	Appearance of this band is a clear indicator of successful bromination.

Table 2: ¹H NMR Spectroscopy Data (DMSO-d₆)

Proton	4-Aminobenzenesulfonamide (ppm)	4-Amino-3,5-dibromobenzenesulfonamide (ppm)	Interpretation of Change
Aromatic (C ₂ -H, C ₆ -H)	~7.5 (d, J ≈ 8.7 Hz, 2H)	8.0 (s, 2H)	The AA'BB' doublet system collapses into a singlet, indicating two chemically equivalent protons due to symmetrical dibromination.
Aromatic (C ₃ -H, C ₅ -H)	~6.6 (d, J ≈ 8.7 Hz, 2H)	Not Applicable	Disappearance of these signals confirms substitution at the 3 and 5 positions.
Amino (-NH ₂)	~5.8 (s, 2H)	~6.3 (s, 2H)	Downfield shift suggests a decrease in electron density on the nitrogen atom due to the electron-withdrawing effect of the bromine atoms.
Sulfonamide (-SO ₂ NH ₂)	~7.0 (s, 2H)	~7.2 (s, 2H)	Minor downfield shift.

Table 3: ¹³C NMR Spectroscopy Data (DMSO-d₆)

Carbon	4-Aminobenzenesulfonamide (ppm)	4-Amino-3,5-dibromobenzenesulfonamide (ppm)	Interpretation of Change
C1 (-S)	~128	~138	Downfield shift due to the influence of ortho-bromine atoms.
C2, C6	~129	~130	Slight downfield shift.
C3, C5	~113	~109	Significant upfield shift, characteristic of carbons bearing bromine atoms.
C4 (-N)	~152	~149	Slight upfield shift.

Table 4: Mass Spectrometry Data

Parameter	4-Aminobenzenesulfonamide	4-Amino-3,5-dibromobenzenesulfonamide	Interpretation of Change
Molecular Formula	C ₆ H ₈ N ₂ O ₂ S	C ₆ H ₆ Br ₂ N ₂ O ₂ S	Reflects the addition of two bromine atoms and loss of two hydrogen atoms.
Molecular Weight	172.2 g/mol [5]	330.0 g/mol [6]	Increase of ~158 units, corresponding to two bromine atoms minus two hydrogen atoms.
Molecular Ion Peak(s)	m/z 172 [M] ⁺	m/z 328 [M] ⁺ , 330 [M+2] ⁺ , 332 [M+4] ⁺	The presence of a characteristic isotopic cluster in an approximate 1:2:1 ratio is definitive proof of the presence of two bromine atoms.[7][8][9]

Experimental Protocols

Standard analytical techniques were employed for the spectroscopic analysis of the compounds.

1. Infrared (IR) Spectroscopy

- Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure (KBr Pellet): A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum was recorded over a range of 4000-400 cm⁻¹. [10]

- Data Analysis: The positions of absorption bands (in cm^{-1}) corresponding to specific functional groups were identified and compared.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Method: ^1H and ^{13}C NMR spectroscopy.
- Instrument: A 400 MHz or higher NMR spectrometer.
- Procedure: The sample (~5-10 mg) was dissolved in a deuterated solvent (e.g., DMSO- d_6). ^1H and ^{13}C NMR spectra were acquired at room temperature. Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Data Analysis: Chemical shifts, integration values, and coupling patterns were analyzed to elucidate the molecular structure.

3. Mass Spectrometry (MS)

- Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
[\[6\]](#)
- Instrument: A mass spectrometer coupled with an appropriate ionization source.
- Procedure (ESI): The sample was dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source. The mass spectrum was recorded in positive or negative ion mode.
- Data Analysis: The molecular ion peak(s) were identified to determine the molecular weight. The isotopic pattern of the molecular ion was analyzed to confirm the presence and number of halogen atoms.[\[7\]](#)[\[8\]](#)[\[11\]](#)

Conclusion

The spectroscopic analysis provides clear and definitive evidence to distinguish **4-Amino-3,5-dibromobenzenesulfonamide** from its precursor, 4-Aminobenzenesulfonamide. Key differentiating features include the appearance of a C-Br stretching band in the IR spectrum, the collapse of the aromatic proton signals into a singlet in the ^1H NMR spectrum, and the characteristic 1:2:1 isotopic pattern for a dibrominated compound in the mass spectrum. These

techniques, when used in conjunction, provide a powerful toolkit for the unambiguous identification and quality assessment of these compounds in a research and development setting.

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